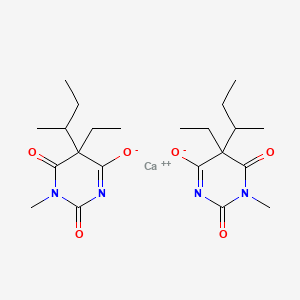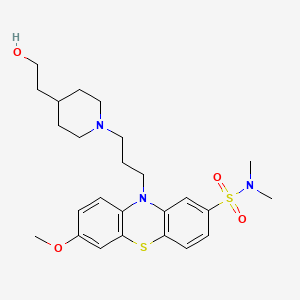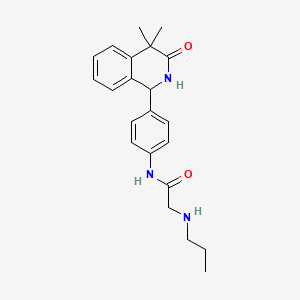
1-Methyl-1,3-propanediyl(5-isocyanato-2(or 4)-methylphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1,3-propanediyl(5-isocyanato-2(or 4)-methylphenyl)carbamate is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in various industrial applications, including as pesticides, pharmaceuticals, and polymers. This compound is characterized by the presence of an isocyanate group, which is highly reactive and can participate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1,3-propanediyl(5-isocyanato-2(or 4)-methylphenyl)carbamate typically involves the reaction of an appropriate amine with phosgene or its derivatives. The reaction conditions often require a controlled environment to prevent the formation of unwanted by-products. Common solvents used in the synthesis include dichloromethane and toluene.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Safety measures are crucial due to the toxic nature of isocyanates.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-1,3-propanediyl(5-isocyanato-2(or 4)-methylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamates or other derivatives.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The isocyanate group can react with nucleophiles, such as alcohols and amines, to form urethanes and ureas.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reactions with alcohols and amines typically occur under mild conditions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Carbamates and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Urethanes and ureas.
Wissenschaftliche Forschungsanwendungen
1-Methyl-1,3-propanediyl(5-isocyanato-2(or 4)-methylphenyl)carbamate has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an anti-cancer agent.
Industry: Utilized in the production of polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-Methyl-1,3-propanediyl(5-isocyanato-2(or 4)-methylphenyl)carbamate involves its reactivity with nucleophiles. The isocyanate group can form covalent bonds with amino groups in proteins, potentially altering their function. This reactivity is the basis for its use in various applications, including as a cross-linking agent in polymers.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl isocyanate: A simpler isocyanate compound with similar reactivity.
Phenyl isocyanate: Another isocyanate with a different aromatic group.
Carbaryl: A carbamate pesticide with different functional groups.
Uniqueness
1-Methyl-1,3-propanediyl(5-isocyanato-2(or 4)-methylphenyl)carbamate is unique due to its specific structure, which combines an isocyanate group with a carbamate moiety
Eigenschaften
CAS-Nummer |
65105-00-2 |
|---|---|
Molekularformel |
C22H22N4O6 |
Molekulargewicht |
438.4 g/mol |
IUPAC-Name |
3-[[3-(isocyanatomethyl)phenyl]carbamoyloxy]butyl N-[3-(isocyanatomethyl)phenyl]carbamate |
InChI |
InChI=1S/C22H22N4O6/c1-16(32-22(30)26-20-7-3-5-18(11-20)13-24-15-28)8-9-31-21(29)25-19-6-2-4-17(10-19)12-23-14-27/h2-7,10-11,16H,8-9,12-13H2,1H3,(H,25,29)(H,26,30) |
InChI-Schlüssel |
MBABXWXSNOGEQB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCOC(=O)NC1=CC=CC(=C1)CN=C=O)OC(=O)NC2=CC=CC(=C2)CN=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methylsulfanyl-1-nitroimidazo[1,5-a]pyrazine](/img/structure/B13762347.png)


![Pyrrolo[1,2-a]pyrazin-1(2H)-one,3,4-dihydro-2-(1-methylethyl)-(9ci)](/img/structure/B13762370.png)








![3-(2-Chlorophenyl)-6-hydroxy-1-(2-methylphenyl)-5-[(4-methylphenyl)diazenyl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B13762425.png)

